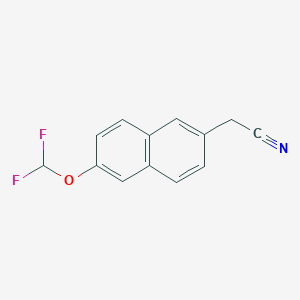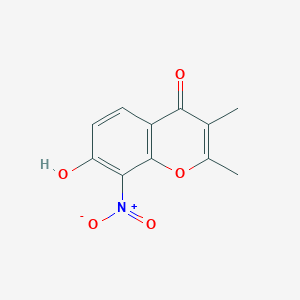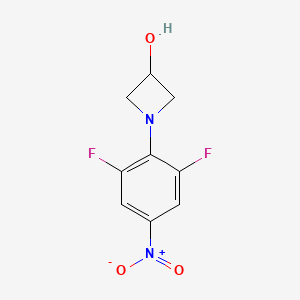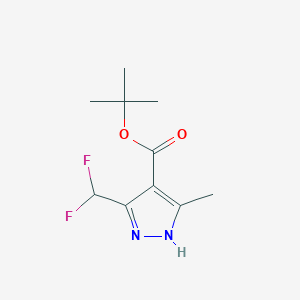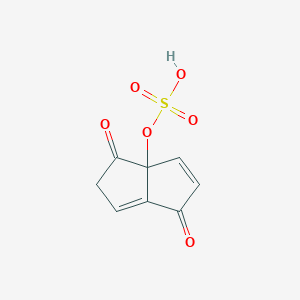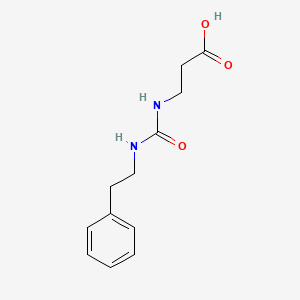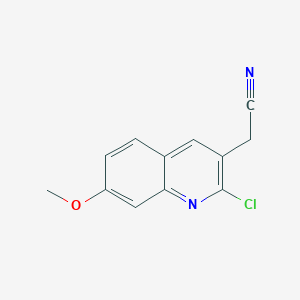
tert-Butyl 4-methylindoline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-methylindoline-1-carboxylate is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . It belongs to the class of indole derivatives, which are significant heterocyclic systems found in natural products and drugs . Indole derivatives are known for their various biologically vital properties and play a crucial role in cell biology .
Preparation Methods
The synthesis of tert-Butyl 4-methylindoline-1-carboxylate typically involves starting from commercially available 4-bromo-1H-indole . The synthetic route includes several steps such as Vilsmeier formylation, reduction with sodium borohydride, and protection of the alcoholic hydroxy group with tert-butyl(dimethyl)silyl chloride . This method provides a good yield and selectivity .
Chemical Reactions Analysis
tert-Butyl 4-methylindoline-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sodium borohydride for reduction and tert-butyl(dimethyl)silyl chloride for protection . The major products formed from these reactions are intermediates that can be further utilized in the synthesis of biologically active natural products .
Scientific Research Applications
tert-Butyl 4-methylindoline-1-carboxylate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Indole derivatives, including this compound, are used as scaffolds in the synthesis of biologically active natural products . These compounds possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities . They are also significant in the development of new therapeutic agents for various diseases .
Mechanism of Action
The mechanism of action of tert-Butyl 4-methylindoline-1-carboxylate involves its interaction with specific molecular targets and pathways . Indole derivatives are known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives . The compound’s effects are exerted through its ability to undergo electrophilic substitution due to the excessive π-electrons delocalization in the indole nucleus .
Comparison with Similar Compounds
tert-Butyl 4-methylindoline-1-carboxylate can be compared with other similar compounds such as tert-butyl 4-(phenylamino)piperidine-1-carboxylate . While both compounds are tert-butyl derivatives, this compound is unique due to its indole nucleus, which provides it with distinct biological activities and applications . Other similar compounds include various indole derivatives that possess different substituents and exhibit a range of biological activities .
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
tert-butyl 4-methyl-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-10-6-5-7-12-11(10)8-9-15(12)13(16)17-14(2,3)4/h5-7H,8-9H2,1-4H3 |
InChI Key |
CFZQETADZUUVSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCN(C2=CC=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


